molecular formula C20H23NO B1604353 3-Methyl-4'-piperidinomethyl benzophenone CAS No. 898770-95-1

3-Methyl-4'-piperidinomethyl benzophenone

Cat. No. B1604353
M. Wt: 293.4 g/mol
InChI Key: HLLSOTIBJWIBSA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “3-Methyl-4’-piperidinomethyl benzophenone” is C20H23NO . Its molecular weight is 293.4 .


Physical And Chemical Properties Analysis

The predicted boiling point of “3-Methyl-4’-piperidinomethyl benzophenone” is 435.6±38.0 °C . The predicted density is 1.085±0.06 g/cm3 . The predicted pKa is 8.37±0.10 .

Scientific Research Applications

UV-Filter Metabolism and Endocrine-Disrupting Activity

Studies on benzophenone-3 (BP-3) have revealed its widespread use as a UV filter in sunscreens for protecting skin and hair from UV radiation damage. Research focusing on its metabolism by liver microsomes has identified various metabolites, indicating complex metabolic pathways. These metabolites have shown varying degrees of estrogenic and anti-androgenic activities, suggesting that BP-3 and its derivatives may interfere with endocrine function. The findings highlight the need for further investigation into the metabolic transformation of UV filters like BP-3 and their potential health implications (Watanabe et al., 2015).

Environmental Occurrence and Exposure

Research on the presence of BP-3 in personal care products and its consequent human exposure has raised concerns about its environmental and health impacts. Studies have detected BP-3 in a wide range of personal care products, leading to significant human and environmental exposure. The estrogenic potential of BP-3 and its ubiquity in the environment underscore the importance of monitoring and regulating its use in consumer products to mitigate potential risks (Liao & Kannan, 2014).

Water Treatment and BP-3 Degradation

Investigations into the removal of BP-3 from water through advanced oxidation processes, such as treatment with potassium permanganate (KMnO4), have shown promising results. The studies explore factors influencing BP-3 degradation and assess the effectiveness of different treatments in reducing BP-3 levels in water. These findings contribute to the development of more efficient water treatment methods to address contamination by sunscreen agents like BP-3 (Cao et al., 2021).

Biodegradation by Microbial Strains

Emerging research on the biodegradation of BP-3 by specific bacterial strains offers insights into alternative, environmentally friendly methods for removing BP-3 from contaminated sites. The isolation and characterization of bacteria capable of using BP-3 as a sole carbon source pave the way for bioremediation strategies that could effectively mitigate the environmental impacts of BP-3 pollution (Jin et al., 2019).

properties

IUPAC Name

(3-methylphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-16-6-5-7-19(14-16)20(22)18-10-8-17(9-11-18)15-21-12-3-2-4-13-21/h5-11,14H,2-4,12-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLSOTIBJWIBSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642673
Record name (3-Methylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4'-piperidinomethyl benzophenone

CAS RN

898770-95-1
Record name (3-Methylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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